- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,

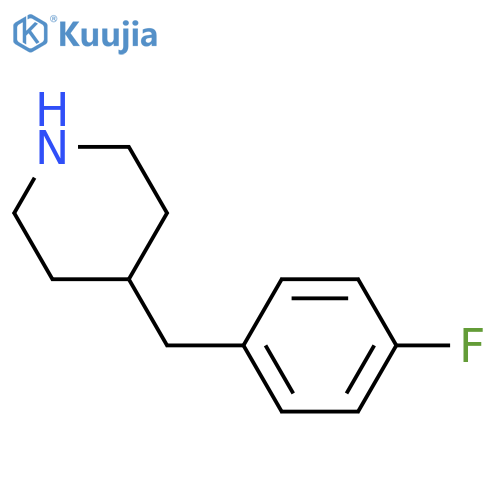

Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

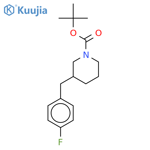

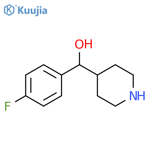

4-(4-Fluorobenzyl)piperidine structure

商品名:4-(4-Fluorobenzyl)piperidine

4-(4-Fluorobenzyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(4'-Fluorobenzyl)piperidine

- 4-(4-Fluorobenzyl)piperidine

- 4-[(4-fluorophenyl)methyl]piperidine

- C12H16FN

- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)

- 4-fluorobenzylpiperidine

- fragment 4

- 4-(p-Fluorobenzyl)piperidine

- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)

- JLAKCHGEEBPDQI-UHFFFAOYSA-N

- SCHEMBL895063

- MFCD03839825

- 4-(4-fluorobenzyl)-piperidine

- AC-6749

- Z969111158

- ALBB-014951

- HMS3604B15

- Q-103077

- piperidine 4

- BDBM15788

- AKOS005174548

- 4-(4-fluoro-benzyl)-piperidine

- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-

- DB07110

- EN300-62671

- DTXSID30395219

- NS00069020

- SS-4428

- 4-(4-flourophenylmethyl)piperidine

- 4-(4'-fluorobenzyl) piperidine

- 4-(4-fluorophenyl)methyl-piperidine

- 4- (4-fluorophenyl)methyl-piperidine

- CHEMBL144527

- CS-W021997

- 4-(4-Fluorobenzyl)piperidine, AldrichCPR

- F8889-8150

- Q27096023

- PD006096

- 92822-02-1

- AB16243

-

- MDL: MFCD03840140

- インチ: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2

- InChIKey: JLAKCHGEEBPDQI-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(CC2CCNCC2)=CC=1

計算された属性

- せいみつぶんしりょう: 193.126678g/mol

- ひょうめんでんか: 0

- XLogP3: 2.6

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 193.126678g/mol

- 単一同位体質量: 193.126678g/mol

- 水素結合トポロジー分子極性表面積: 12Ų

- 重原子数: 14

- 複雑さ: 158

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: Liquid

- 密度みつど: 1.044

- ふってん: 285℃ at 760 mmHg

- フラッシュポイント: 126.2°C

- 屈折率: 1.512

- PSA: 12.03000

- LogP: 2.69660

4-(4-Fluorobenzyl)piperidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8 °C

4-(4-Fluorobenzyl)piperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(4-Fluorobenzyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62671-5.0g |

4-[(4-fluorophenyl)methyl]piperidine |

92822-02-1 | 95.0% | 5.0g |

$79.0 | 2025-03-21 | |

| Enamine | EN300-62671-0.1g |

4-[(4-fluorophenyl)methyl]piperidine |

92822-02-1 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Cooke Chemical | BD9443231-250mg |

4-(4'-Fluorobenzyl)piperidine |

92822-02-1 | 97% | 250mg |

RMB 288.00 | 2025-02-20 | |

| Chemenu | CM181050-250mg |

4-[(4-Fluorophenyl)methyl]piperidine |

92822-02-1 | 95%+ | 250mg |

$55 | 2023-01-09 | |

| TRC | F588670-5g |

4-(4-Fluorobenzyl)piperidine |

92822-02-1 | 5g |

$ 483.00 | 2023-04-17 | ||

| Enamine | EN300-62671-2.5g |

4-[(4-fluorophenyl)methyl]piperidine |

92822-02-1 | 95.0% | 2.5g |

$47.0 | 2025-03-21 | |

| Fluorochem | 040470-10g |

4-(4'-Fluorobenzyl)piperidine |

92822-02-1 | 98% | 10g |

£570.00 | 2022-03-01 | |

| Apollo Scientific | PC200040-250mg |

4-(4-Fluorobenzyl)piperidine |

92822-02-1 | 98% | 250mg |

£44.00 | 2024-05-26 | |

| Chemenu | CM181050-5g |

4-[(4-Fluorophenyl)methyl]piperidine |

92822-02-1 | 95%+ | 5g |

$413 | 2023-01-09 | |

| Chemenu | CM181050-10g |

4-[(4-Fluorophenyl)methyl]piperidine |

92822-02-1 | 95% | 10g |

$323 | 2021-08-05 |

4-(4-Fluorobenzyl)piperidine 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst, Angewandte Chemie, 2022, 61(30),

合成方法 3

はんのうじょうけん

リファレンス

- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,

合成方法 4

はんのうじょうけん

リファレンス

- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917

合成方法 5

はんのうじょうけん

リファレンス

- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9

リファレンス

- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,

合成方法 10

はんのうじょうけん

リファレンス

- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding, Journal of Medicinal Chemistry, 1992, 35(26), 4903-10

合成方法 11

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt

リファレンス

- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane

リファレンス

- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C

リファレンス

- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

リファレンス

- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

リファレンス

- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

リファレンス

- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062

合成方法 18

はんのうじょうけん

1.1 Reagents: Acetic acid

リファレンス

- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds, Journal of Medicinal Chemistry, 1991, 34(10), 3011-22

合成方法 19

はんのうじょうけん

1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C

1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C

1.3 Solvents: Water

1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt

1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C

1.3 Solvents: Water

1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt

リファレンス

- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,

4-(4-Fluorobenzyl)piperidine Raw materials

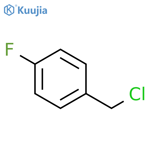

- P-fluorobenzyl chloride

- 4-(4-fluorophenyl)methylpiperidine hydrochloride

- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester

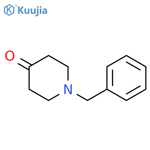

- 4-(4-fluorobenzoyl)piperidine

- (4-Fluorophenyl)(piperidin-4-yl)methanol

- 1-Benzyl-4-piperidone

- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester

4-(4-Fluorobenzyl)piperidine Preparation Products

92822-02-1 (4-(4-Fluorobenzyl)piperidine) 関連製品

- 37656-48-7(4-(4-Fluorophenyl)piperidine)

- 676495-94-6(3-(4-Fluorophenyl)piperidine)

- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)

- 382637-47-0(3-(4-Fluorobenzyl)piperidine)

- 194288-97-6(4-(2-Fluorobenzyl)piperidine)

- 104774-88-1(4-(3-Fluorophenyl)piperidine)

- 193220-17-6(3-[(4-fluorophenyl)methyl]pyrrolidine)

- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)

- 412310-88-4(4-(3,5-Difluorophenyl)piperidine)

- 795261-46-0(3-(3-Fluorophenyl)methylpiperidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine

清らかである:99%

はかる:5g

価格 ($):363.0